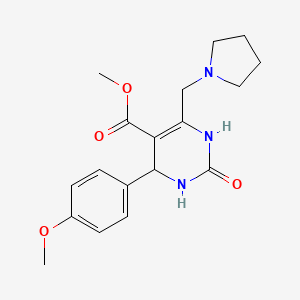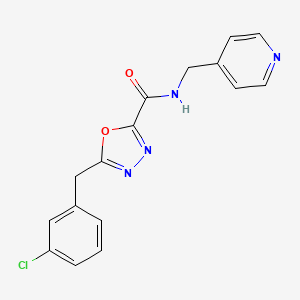![molecular formula C14H7Cl2F5N2 B11474478 (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2,5-difluorobenzylidene)hydrazine](/img/structure/B11474478.png)
(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2,5-difluorobenzylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE is a synthetic organic compound characterized by its complex structure, which includes multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.
Substitution: Halogen substituents on the aromatic rings can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,4-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE
- (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(3,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE
Uniqueness
The uniqueness of (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE lies in its specific arrangement of halogen substituents, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H7Cl2F5N2 |
|---|---|
Molecular Weight |
369.1 g/mol |
IUPAC Name |
2,6-dichloro-N-[(E)-(2,5-difluorophenyl)methylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H7Cl2F5N2/c15-10-4-8(14(19,20)21)5-11(16)13(10)23-22-6-7-3-9(17)1-2-12(7)18/h1-6,23H/b22-6+ |
InChI Key |
VOFMBXJGUVGSMI-GEVRCRHISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Fluorophenyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11474413.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474425.png)
![8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11474429.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11474437.png)
![7-(4-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474445.png)
![2-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-1,5-dimethyl-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11474450.png)
![2-methyl-N-{[(2-phenylhydrazinyl)carbonyl]oxy}propanimidoyl chloride](/img/structure/B11474451.png)
![6-benzyl-1-(4-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474453.png)
![2,2'-{[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]imino}diethanol](/img/structure/B11474460.png)
![7-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11474467.png)
![13-(methoxymethyl)-11-methyl-4-(5-thiophen-3-yl-1H-pyrazol-4-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11474482.png)
![methyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11474487.png)

